![molecular formula C6H8N2O2 B11801562 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is characterized by a fused ring system consisting of a pyrano and pyrazol moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired compound. For instance, aromatic boronic acids can be reacted with suitable precursors using palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like ethanol . The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions under microwave irradiation can yield a range of polysubstituted derivatives .
Scientific Research Applications
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential pharmacological properties, including antiproliferative activity . Additionally, this compound is used in the development of new materials and as a reference standard in pharmaceutical testing .
Mechanism of Action
The mechanism of action of 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol can be compared with other similar heterocyclic compounds, such as 2-amino-4,6-dimethylpyrimidine and 2,4,6-trimethylpyridine . These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its fused ring system and the specific reactivity it exhibits under various conditions .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol |
InChI |
InChI=1S/C6H8N2O2/c9-6-3-10-2-5-4(6)1-7-8-5/h1,6,9H,2-3H2,(H,7,8) |
InChI Key |
MATNBMRNWIRTON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CO1)NN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




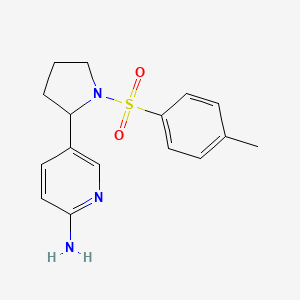
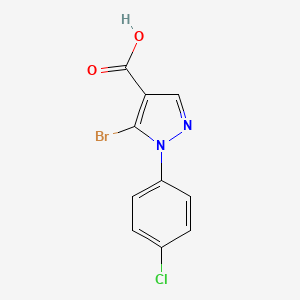




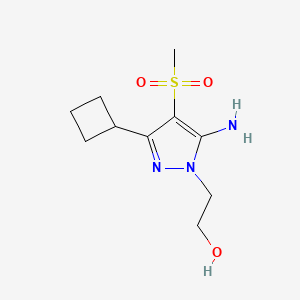

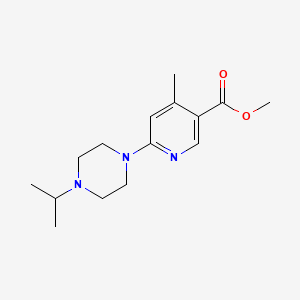
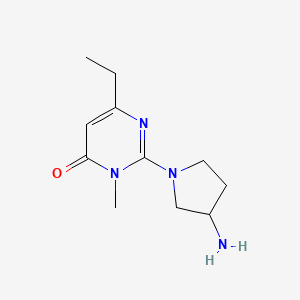
![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)

